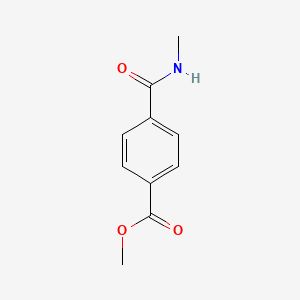

Methyl 4-(methylcarbamoyl)benzoate

Description

Contextualization as a Carbamoylbenzoate Derivative

Methyl 4-(methylcarbamoyl)benzoate belongs to the broader class of carbamoylbenzoate derivatives. These compounds are characterized by the presence of both a carbamoyl (B1232498) (amide) and a benzoate (B1203000) (ester) functionality on a benzene (B151609) ring. The relative positions of these groups (ortho, meta, or para) significantly influence the molecule's physical properties and chemical reactivity.

In the case of this compound, the para-substitution pattern allows for electronic communication between the electron-withdrawing methyl carboxylate group and the moderately electron-donating N-methylcarbamoyl group, which can influence the reactivity of the aromatic ring and the functional groups themselves. Carbamoylbenzoates are recognized as important structural motifs in medicinal chemistry and materials science due to their ability to participate in hydrogen bonding and other non-covalent interactions.

Significance in Contemporary Organic Synthesis Research

The synthetic utility of this compound and related N-substituted benzamides is a subject of ongoing research. a2bchem.comchemsrc.comchemsynthesis.comacs.orgmdpi.comnih.gov These compounds are valuable intermediates for the synthesis of a wide array of more complex molecules. For instance, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the amide group can undergo various transformations. The aromatic ring can also be further functionalized through electrophilic substitution reactions.

Recent studies have highlighted the role of benzamide (B126) derivatives in the development of new therapeutic agents. mdpi.comnih.gov For example, they are being investigated as potential inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease. mdpi.com The specific substitution patterns on the benzamide scaffold are crucial for achieving the desired biological activity.

Historical Development of Related Chemical Scaffolds

The development of synthetic methods for benzamides and their derivatives has a rich history in organic chemistry. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.comslideshare.netresearchgate.net Early methods for amide synthesis often involved the reaction of an acid chloride with an amine, a reaction known as the Schotten-Baumann reaction. youtube.com Over the years, a plethora of more sophisticated and milder methods have been developed, including catalytic amide bond formation and direct amidation of carboxylic acids.

The benzamide scaffold itself is a fundamental structural unit in many natural products and pharmaceuticals. wikipedia.orgnih.gov Its discovery and the subsequent exploration of its derivatives have been pivotal in the advancement of medicinal chemistry. The ability to fine-tune the properties of benzamide-containing molecules by modifying the substituents on the aromatic ring and the amide nitrogen has made it a privileged scaffold in drug discovery. acs.org

Current Research Landscape and Future Directions

The current research on benzamide derivatives, including structures related to this compound, is highly active and diverse. acs.orgmdpi.comnih.gov A significant focus is on the design and synthesis of new benzamides with specific biological activities. mdpi.comnih.gov For instance, researchers are exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. acs.orgnih.gov

Future research is likely to focus on the development of more efficient and sustainable synthetic methods for the preparation of these compounds. This includes the use of catalysis to achieve higher yields and selectivities, as well as the exploration of novel starting materials. Furthermore, the investigation of the structure-activity relationships of benzamide derivatives will continue to be a key area of research, with the aim of designing more potent and selective therapeutic agents. The versatility of the benzamide scaffold ensures its continued importance in the field of organic and medicinal chemistry for the foreseeable future. acs.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(methylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-9(12)7-3-5-8(6-4-7)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKGXCWOCAUNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274237 | |

| Record name | Methyl 4-[(methylamino)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-46-3 | |

| Record name | Methyl 4-[(methylamino)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23754-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(methylamino)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 4-(methylcarbamoyl)benzoate and Analogs

The principal routes to this compound involve creating the ester and amide functionalities in separate, sequential steps. The most logical and commonly employed strategy involves first establishing the methyl ester on a benzoic acid framework, followed by the formation of the amide. An alternative, particularly for this specific substitution pattern, starts with a symmetrical diester like dimethyl terephthalate (B1205515), which then undergoes selective mono-amidation.

The formation of the methyl benzoate (B1203000) core is a critical step, typically achieved by the esterification of a corresponding carboxylic acid.

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and several strategies are used to drive it towards the ester product. masterorganicchemistry.comtcu.edu

The fundamental reaction involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol (methanol, in this case). byjus.compbworks.comuomustansiriyah.edu.iq Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.comuomustansiriyah.edu.iq

Key optimization strategies include:

Use of Excess Alcohol : Employing the alcohol as the reaction solvent significantly increases its concentration, shifting the equilibrium towards the products according to Le Châtelier's principle. masterorganicchemistry.comtcu.eduyoutube.com

Water Removal : The removal of water as it is formed can also drive the reaction to completion. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent. tcu.edu

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. researchgate.netresearchgate.net For substituted benzoic acids, microwave-assisted Fischer esterification has been shown to produce good yields in a fraction of the time. researchgate.net

Table 1: Comparison of Fischer Esterification Conditions for Benzoate Synthesis

| Carboxylic Acid | Alcohol (Reagent/Solvent) | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol (B129727) (excess) | H₂SO₄ | Reflux, 1 hour | ~70% | uomustansiriyah.edu.iq |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol (excess) | H₂SO₄ | Conventional Reflux | 78% | researchgate.net |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol (excess) | H₂SO₄ | Microwave, 130°C, 15 min | >90% | researchgate.net |

While strong mineral acids like sulfuric acid are effective, they present challenges related to corrosion, catalyst recovery, and waste generation. researchgate.netmdpi.com To address these issues, significant research has focused on the development of solid acid catalysts. These materials are insoluble in the reaction medium, allowing for easy separation and reuse, which aligns with the principles of green chemistry. mdpi.com

Examples of solid acid catalysts for benzoate synthesis include:

Zeolites : These microporous aluminosilicates, such as H-beta zeolite, can effectively catalyze the esterification of terephthalic acid derivatives. researchgate.netkuleuven.be

Supported Metal Oxides : Zirconium and titanium-based solid acids have demonstrated high catalytic activity for the direct condensation of benzoic acid and methanol. mdpi.com A notable advantage is that these can function as effective Lewis acid catalysts without the need for additional Brønsted acids. mdpi.com

Table 2: Application of Solid Acid Catalysts in Benzoate Synthesis

| Catalyst | Substrate | Reaction | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| H-beta Zeolite | Phthalate Esters | Hydrolysis | Water, 200°C | High Yield (to acid) | kuleuven.be |

| Zr/Ti Solid Acid | Benzoic Acid | Esterification with Methanol | 150°C, 24h | 92.2% Yield | mdpi.com |

| Zr/Ti Solid Acid | p-Toluic Acid | Esterification with Methanol | 150°C, 24h | 91.5% Yield | mdpi.com |

Once the methyl ester is formed, the next step is the installation of the N-methylcarbamoyl group. This is achieved through an amidation reaction.

The direct conversion of an ester to an amide by reaction with an amine is known as aminolysis. This transformation is generally more challenging than the amidation of more reactive carboxylic acid derivatives like acyl chlorides. pbworks.com However, several methods have been developed to facilitate this reaction.

Base-Promoted Amidation : Strong bases can be used to promote the direct amidation of esters. nih.gov For example, potassium tert-butoxide (t-BuOK) in DMSO has been shown to be effective for the amidation of esters with aromatic amines. nih.gov For a broader range of substrates, including aliphatic amines, stronger bases like n-butyllithium (n-BuLi) in THF can be employed. nih.gov

Metal-Catalyzed Amidation : Transition metal catalysts, particularly those based on nickel and palladium with N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the direct amidation of unactivated esters. nsf.gov These methods often proceed via oxidative addition of the ester's C(acyl)-O bond to the metal center. nsf.gov

For the synthesis of this compound, a highly efficient route starts with dimethyl terephthalate, a readily available symmetrical diester. wikipedia.orgsigmaaldrich.com The key challenge in this approach is achieving selective mono-amidation, as the reaction can easily proceed to form the undesired diamide (B1670390). researchgate.net

A patented process describes a method for the selective synthesis of the mono-amide by reacting dimethyl terephthalate with an amine in methanol, using sodium methylate as a catalyst. google.com The control of stoichiometry and reaction conditions is crucial. Using a 1:1 molar ratio of dimethyl terephthalate to the amine at the reflux temperature of methanol allows for the precipitation of the desired mono-amide product, which can then be isolated by filtration. google.com This method avoids the formation of significant amounts of the diamide by-product. google.com

Table 3: Conditions for Selective Mono-amidation of Dimethyl Terephthalate

| Amine | Solvent | Catalyst | Reactant Ratio (DMT:Amine) | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Octadecylamine | Methanol | Sodium Methylate | 1:1 | Reflux, 4 hours | Selective formation and precipitation of the mono-amide | google.com |

| Methylamine (B109427) | Methanol | Sodium Methylate | (Not specified, but implied 1:1 for selectivity) | Reflux | Mono-amidation product expected | google.com |

This selective process provides a direct pathway to the core structure of N-alkyl terephthalamic acid methyl esters, from which this compound is a prime example.

Multistep Synthetic Sequences Utilizing Precursors

Reductive amination serves as a powerful tool for the formation of amines from carbonyl compounds. acsgcipr.org In the context of synthesizing this compound, this strategy can be envisioned to start from a suitable nitro-aromatic precursor. A plausible synthetic route would begin with the nitration of methyl benzoate to yield methyl 4-nitrobenzoate. orgsyn.orgrsc.org This intermediate can then be reduced to methyl 4-aminobenzoate. The subsequent N-methylation of the amino group is a critical step. While direct methylation can be challenging due to potential over-alkylation, a controlled approach would involve the formation of an intermediate that facilitates mono-methylation.

A related approach involves the reductive amination of an aldehyde. For instance, the reaction could start from a precursor like 4-formylbenzoic acid, which is first esterified to methyl 4-formylbenzoate (B8722198). This aldehyde can then undergo reductive amination with methylamine. sciencemadness.org The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding secondary amine using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). acsgcipr.orgsigmaaldrich.com The choice of reducing agent is crucial to selectively reduce the imine in the presence of the ester group.

A general representation of this reductive amination is as follows:

Step 1: Imine Formation: The aldehyde (methyl 4-formylbenzoate) reacts with methylamine in a reversible reaction to form an imine (a Schiff base).

Step 2: Reduction: The imine is then reduced to the final amine product. The use of a mild reducing agent is preferred to avoid the reduction of the ester functionality.

Methyl 4-formylbenzoate is a key intermediate that can be derivatized to afford this compound through a multi-step process. researchgate.netchemicalbook.com A common starting point for the synthesis of Methyl 4-formylbenzoate is the esterification of 4-formylbenzoic acid with methanol. chemicalbook.com

Once Methyl 4-formylbenzoate is obtained, a potential pathway to the target compound involves its conversion to an intermediate that can readily react with methylamine. One such strategy is the conversion of the aldehyde group to a carboxylic acid, followed by amidation. This would involve the oxidation of the formyl group of Methyl 4-formylbenzoate to a carboxylic acid, yielding terephthalic acid monomethyl ester. This intermediate can then be activated, for example, by converting it to its corresponding acid chloride, methyl 4-(chlorocarbonyl)benzoate. chemicalbook.com The subsequent reaction of this acid chloride with methylamine would yield this compound.

A summary of a potential derivatization pathway is presented in the table below.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 4-Formylbenzoic acid | Methanol, Acid catalyst | Methyl 4-formylbenzoate | Esterification of the carboxylic acid. |

| 2 | Methyl 4-formylbenzoate | Oxidizing agent (e.g., KMnO₄) | Terephthalic acid monomethyl ester | Oxidation of the aldehyde to a carboxylic acid. |

| 3 | Terephthalic acid monomethyl ester | Thionyl chloride (SOCl₂) or Oxalyl chloride | Methyl 4-(chlorocarbonyl)benzoate | Activation of the carboxylic acid. |

| 4 | Methyl 4-(chlorocarbonyl)benzoate | Methylamine | This compound | Formation of the amide bond. |

This sequence highlights the versatility of Methyl 4-formylbenzoate as a precursor, allowing for the stepwise introduction of the required functional groups.

Benzamidomethylation is a synthetic method that introduces a benzamidomethyl group onto a substrate. While direct benzamidomethylation to form this compound is not a standard approach, related principles of C-N bond formation can be considered. A more direct and common approach to form the N-methylbenzamide moiety is through the amidation of a suitable benzoic acid derivative.

A highly efficient method for the synthesis of N-methyl amides is the reaction of a carboxylic acid with an amine in the presence of a coupling agent. For the synthesis of this compound, the starting material would be terephthalic acid monomethyl ester. This can be reacted with methylamine using a variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Alternatively, as mentioned in the previous section, the conversion of terephthalic acid monomethyl ester to its acid chloride, methyl 4-(chlorocarbonyl)benzoate, provides a highly reactive intermediate for amidation with methylamine. chemicalbook.com This method is often high-yielding and proceeds under mild conditions.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Elucidation of Esterification Mechanisms

The formation of the methyl ester group in this compound or its precursors, such as terephthalic acid monomethyl ester, is typically achieved through Fischer esterification. tcu.edumdpi.com This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. tcu.eduuomustansiriyah.edu.iq

The mechanism of Fischer esterification involves the following key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack. youtube.com

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu

Kinetic Studies of Amidation Reactions

For the amidation of a methyl ester with an amine, such as the reaction of a derivative of methyl benzoate with methylamine, the reaction is typically reversible. researchgate.netnih.gov The forward reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol. researchgate.netnih.gov

Kinetic studies on similar amidation reactions have shown that the reaction rate is influenced by several factors, including temperature, concentration of reactants, and the presence of a catalyst. For instance, in the production of fatty acid diethanolamide from a fatty acid methyl ester, the reaction is reversible, and the removal of the methanol byproduct can shift the equilibrium towards the product side. researchgate.netnih.gov Kinetic and equilibrium parameters for such reactions can be determined from experimental data obtained in a batch reactor. researchgate.netnih.gov

A study on the amidation of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid found the reaction to be first order with respect to benzoic acid. researchgate.net This allows for the calculation of forward and reverse reaction rate constants and the equilibrium constant. researchgate.net While this study does not involve an amine, the principles of determining reaction kinetics can be applied to the amidation reactions relevant to the synthesis of this compound.

The following table summarizes hypothetical kinetic parameters for a generalized amidation reaction, illustrating the type of data obtained from such studies.

| Parameter | Description | Typical Value/Observation | Reference |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Often first order with respect to the ester and the amine. | researchgate.net |

| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction. | Increases with temperature. | researchgate.netnih.gov |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Can be determined from an Arrhenius plot. | researchgate.net |

| Equilibrium Constant (Keq) | The ratio of the rate constants for the forward and reverse reactions. | Indicates the extent of reaction at equilibrium. | researchgate.netnih.govresearchgate.net |

These kinetic parameters are essential for the design and scale-up of processes for the synthesis of this compound and other related amides.

Computational Modeling of Reaction Intermediates and Transition States

As of the latest literature surveys, specific computational studies detailing the reaction intermediates and transition states for the synthesis of this compound are not extensively available. However, the principles of computational chemistry are widely applied to understand analogous reactions, such as amide bond formation and esterification, which are the core transformations in the synthesis of the target molecule.

Computational investigations into related synthetic pathways, for instance, the formation of benzamides or other ester derivatives, often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. These studies typically calculate the geometries and energies of reactants, products, and, crucially, the short-lived transition states and intermediates that connect them.

For a reaction analogous to the formation of the amide bond in this compound, such as the reaction between a derivative of benzoic acid and an amine, computational models would predict the structure of key transition states. For example, in the direct amidation reaction, a tetrahedral intermediate is often postulated. DFT calculations can provide insights into the bond lengths and angles of this intermediate, as well as the energy barrier required to reach it.

Similarly, for the esterification part of the molecule, computational studies on reactions like the Fischer esterification provide valuable mechanistic details. These models can elucidate the role of the acid catalyst in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.

In the context of related organometallic cross-coupling reactions that could also furnish such compounds, computational modeling has been instrumental. Studies on palladium-catalyzed carbonylation reactions, for instance, have used DFT to investigate the energetics of various catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination steps, which are critical for the formation of the final product. mdpi.com

Although direct computational data for this compound is sparse, the established methodologies in computational chemistry provide a robust framework for predicting its reaction mechanisms. Future computational work will likely focus on elucidating the specific transition states and intermediates involved in its synthesis, offering a more granular understanding of the reaction kinetics and thermodynamics.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Spectroscopy is a fundamental tool for probing the structure of Methyl 4-(methylcarbamoyl)benzoate at the atomic level. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each contribute unique pieces of information to form a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the covalent framework of this compound. While the molecule is achiral and thus has no stereochemical assignments to be made, ¹H NMR data confirms the connectivity and chemical environment of the protons.

Published ¹H NMR data for the compound validates its structure. googleapis.com The signals corresponding to the aromatic protons appear as two distinct doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The methyl ester and N-methyl groups are represented by sharp singlets and a doublet, respectively, with the doublet confirming the coupling between the N-H proton and the N-methyl protons. googleapis.com

Detailed proton (¹H) NMR assignments are presented below.

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| 8.05 | Doublet | 8.4 | 2H | Aromatic protons ortho to the ester group |

| 7.89 | Doublet | 8.4 | 2H | Aromatic protons ortho to the amide group |

| 6.35 | Broad Singlet | - | 1H | Amide (N-H) proton |

| 3.95 | Singlet | - | 3H | Ester methyl (O-CH₃) protons |

| 3.04 | Doublet | 4.8 | 3H | Amide methyl (N-CH₃) protons |

| Data sourced from patent EP 1 894 924 A1. googleapis.com |

While specific high-resolution ¹³C NMR studies are not widely published, theoretical shifts can be predicted based on the functional groups present.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups and probing their conformational status. Although specific conformational analyses for this molecule are not available in published literature, the expected vibrational frequencies can be predicted based on its structure.

Key vibrational modes would include the N-H stretch of the secondary amide, two distinct carbonyl (C=O) stretches for the ester and amide groups, and various C-H and C=C stretches associated with the aromatic ring. The positions of the amide bands (Amide I, II, and III) can provide information about hydrogen bonding and conformation in the solid state or in solution.

The following table outlines the principal expected absorption bands in the infrared spectrum.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Methyl |

| ~1725 | C=O Stretch | Ester |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1275 | C-O Stretch | Ester |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 193.19 g/mol ), the mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at m/z = 193.

While specific experimental fragmentation studies for this compound are not documented in the searched literature, a theoretical fragmentation pattern can be proposed. Electron ionization would likely induce fragmentation at several key points, primarily at the ester and amide functional groups.

The table below details the likely major fragments.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 193 | [M]⁺ | - |

| 162 | [M - OCH₃]⁺ | ·OCH₃ |

| 135 | [M - NHCH₃ - CO]⁺ or [M - CO₂CH₃]⁺ | ·NHCH₃ and CO or ·CO₂CH₃ |

| 134 | [M - HNCO - H]⁺ | HNCO and ·H |

| 104 | [C₇H₄O]⁺ | C₂H₅NO₂ |

| 77 | [C₆H₅]⁺ | C₃H₄NO₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of molecules in the solid state. googleapis.com This technique is the gold standard for determining bond lengths, bond angles, and the precise nature of intermolecular interactions.

A search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. Therefore, experimental data on its crystal packing and solid-state conformation is not available.

In the absence of experimental data, the types of intermolecular interactions that would likely govern the crystal packing of this compound can be predicted. The most significant interaction would be intermolecular hydrogen bonding between the amide N-H group of one molecule and a carbonyl oxygen (from either the ester or amide of a neighboring molecule) of another. This interaction is a strong directional force in crystal engineering and would likely lead to the formation of chains or sheets within the crystal lattice.

The conformation of the molecule in the crystalline state would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions. A key conformational feature would be the dihedral angle between the plane of the aromatic ring and the plane of the amide group. In the solid state, this conformation is often planar or near-planar to facilitate efficient crystal packing and hydrogen bonding. Similarly, the orientation of the methyl ester group relative to the aromatic ring would be fixed in a low-energy conformation. Without experimental X-ray data, these preferences remain theoretical.

Co-crystallization Studies with Host Molecules

The ability of this compound to form co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is of significant interest in the field of crystal engineering. Co-crystallization can modify the physicochemical properties of a compound, such as solubility and stability, without altering its chemical identity. The primary driving forces behind the formation of co-crystals are non-covalent interactions, most notably hydrogen bonds, as well as π-π stacking and van der Waals forces.

While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, the molecular structure of the compound suggests a strong potential for forming such supramolecular assemblies. The molecule possesses both hydrogen bond donor (the N-H group of the amide) and acceptor sites (the carbonyl oxygen of the amide and the ester), which are crucial for forming robust hydrogen-bonded networks with suitable host molecules or co-formers.

Insight into the co-crystallization potential can be drawn from studies on structurally related compounds. For instance, the crystal structure of Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate reveals the formation of centrosymmetric dimers through intermolecular N—H···N hydrogen bonds, creating a distinct R22(8) motif. nih.gov This analogue demonstrates the capability of the carbamoylbenzoate moiety to participate in predictable hydrogen bonding patterns, a key aspect of rational co-crystal design.

Furthermore, research on other benzoate (B1203000) esters and derivatives highlights their propensity for supramolecular assembly. Studies on methyl 4-hydroxybenzoate (B8730719) (methyl paraben) have shown extensive O-H···O hydrogen bonding that directs the formation of one-dimensional chains in its various polymorphic forms. plos.orgresearchgate.net The deliberate use of such interactions is a cornerstone of crystal engineering, where specific functional groups are used as "molecular hooks" to assemble different components into a co-crystal.

The table below summarizes key crystallographic and interaction data for related benzoate compounds, providing a basis for predicting the co-crystallization behavior of this compound.

| Compound Name | Key Intermolecular Interactions | Supramolecular Motif |

| Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate | N—H···N hydrogen bonds | Centrosymmetric dimers (R22(8) motif) nih.gov |

| Methyl 4-hydroxybenzoate (Methyl Paraben) | O-H···O hydrogen bonds | 1D chains (C11(8) graph set) plos.orgresearchgate.net |

| Methyl 4-methylbenzoate | C—H···O contacts | Infinite chains researchgate.net |

Based on this comparative analysis, it is highly probable that this compound can effectively form co-crystals with a variety of host molecules, particularly those possessing complementary hydrogen bond functionalities, such as carboxylic acids, amides, and pyridines. The amide and ester groups provide the necessary sites for forming strong and directional hydrogen bonds, which are the foundation of supramolecular synthesis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting and characterizing chemical species that have one or more unpaired electrons, known as radical species or paramagnetic centers.

A comprehensive review of the scientific literature reveals a lack of specific studies employing EPR spectroscopy to characterize radical species derived from this compound. This suggests that the generation and subsequent EPR analysis of radicals from this particular compound have not been a significant focus of published research to date.

While direct EPR studies on this compound are absent, research on related benzoate compounds provides some context. For example, EPR spectroscopy has been utilized to study the radical species formed from the gamma-irradiation of single crystals of other organic molecules. Such studies can provide information on the identity and structure of the resulting radicals and their interaction with the crystalline environment. Additionally, ESR has been used to investigate the magnetic properties of metal complexes involving benzoate ligands, such as copper benzoate, at very low temperatures. elsevierpure.com However, these studies focus on the paramagnetic metal center rather than a radical formed from the benzoate moiety itself.

In a different but related context, the reactions of the radical anion O•- with methyl benzoate have been investigated using Fourier transform ion cyclotron resonance mass spectrometry. nih.gov This technique confirmed that reactions can occur at the carbonyl carbon and the aromatic ring, leading to various product ions. While not an EPR study, this research indicates that radical species of benzoate esters can be formed and studied under specific conditions.

The absence of dedicated EPR studies on this compound represents a gap in the understanding of its potential radical chemistry. Future research could explore the generation of its radical species through methods such as chemical oxidation or reduction, or through irradiation, followed by EPR spectroscopic analysis to elucidate the structure and electronic properties of the resulting paramagnetic species.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.netespublisher.com DFT methods are employed to investigate the electronic structure and energetic properties of molecules, providing insights that are often difficult to obtain through experimental means alone. espublisher.com For derivatives of benzoic acid, DFT calculations, particularly using functionals like B3LYP, have been effectively used to determine molecular structures and parameters. researchgate.netepstem.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like Methyl 4-(methylcarbamoyl)benzoate, which possesses several rotatable bonds, this process is crucial for identifying its preferred conformation.

Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: This table is illustrative of typical data obtained from DFT calculations. Specific values for this compound require dedicated computational studies.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | O-C=O (ester) | ~124° |

| Bond Angle | C-N-C (amide) | ~122° |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more polarizable and reactive. nih.govchemmethod.com DFT calculations are widely used to compute these orbital energies and visualize their distribution across the molecule. aimspress.com Analysis of the molecular electrostatic potential (MEP) map further reveals the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. aimspress.comresearchgate.net

Table 2: Representative Quantum Chemical Descriptors (Note: This table illustrates the type of data generated from FMO analysis. Actual values for this compound would require specific DFT calculations.)

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability nih.govresearchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, EPR Parameters)

Quantum chemical calculations can predict various spectroscopic parameters with considerable accuracy. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures. epstem.netrsc.orgchemicalbook.com

For radical species, Electron Paramagnetic Resonance (EPR) parameters, such as g-tensors and hyperfine coupling constants, can be calculated to help identify the radical's structure and electronic environment. researchgate.net Theoretical studies on the related methyl 4-methylbenzoate radical have demonstrated the use of DFT to calculate such EPR parameters. researchgate.netresearchgate.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds. nih.gov

Ligand-Protein Interaction Dynamics

MD simulations are a powerful tool in drug discovery for studying how a ligand, such as this compound, interacts with a biological target like a protein. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. nih.govsamipubco.comsamipubco.com These simulations reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, and can help in calculating the binding free energy of the ligand to the protein. samipubco.comresearchgate.net

Solvation Effects and Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the study of solvation effects on the conformational preferences and dynamic behavior of the molecule. Quantum chemical calculations can also incorporate solvent effects implicitly through continuum solvent models, which can refine the accuracy of calculated properties like HOMO-LUMO energies and reaction barriers. epstem.netaimspress.com

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available on the computational chemistry and theoretical studies of "this compound" that aligns with the requested detailed outline.

Studies involving Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been conducted on various related benzoate (B1203000) derivatives. For instance, research is available on the docking of methyl 4-amino benzoates against enzymes like G6PD and 6PGD nih.gov, the binding affinities of methyl 5-sulfamoyl-benzoates to carbonic anhydrase isozymes nih.gov, and the interactions of other derivatives with proteins like bovine serum albumin mdpi.com.

However, these studies focus on molecules that are structurally distinct from this compound. The specific data required to populate the sections on predictive models, key structural descriptors, binding modes with specific protein targets, ligand-receptor interaction energies, and intermolecular contacts for this compound does not appear in the available literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound. Creating such an article would require extrapolating data from related but different compounds, which would be scientifically unsound.

Structure Activity Relationship Sar Studies in Biological Research Contexts

Design and Synthesis of Analogues for SAR Exploration

Systematic Modification of the Methylcarbamoyl Moiety

The methylcarbamoyl group, -C(O)NHCH₃, is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. Systematic modifications to this moiety are a cornerstone of SAR studies.

N-Alkyl Substitution : Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) or cyclic moieties can probe the steric tolerance of the binding pocket. Conversely, demethylation to a primary amide (-CONH₂) can introduce an additional hydrogen bond donor, potentially altering binding affinity.

Amide Bond Isosteres : Replacing the amide bond with isosteres such as a reverse amide, thioamide, or sulfonamide can change the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule.

Carbamate (B1207046) Formation : The core structure itself, S-(N-methylcarbamoyl)glutathione, has been studied as a carbamoylating agent. nih.gov This suggests that the reactivity of the carbamoyl (B1232498) group is a key feature, and modifications could tune this reactivity. For instance, creating carbamate thioester conjugates can lead to irreversible inhibition of certain enzymes. nih.gov

Substituent Effects on the Benzoate (B1203000) Ring

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -Br) decrease the electron density of the benzene (B151609) ring. stackexchange.com This deactivation can influence the reactivity of the ester and carbamoyl groups and can be critical for fitting into specific binding pockets that have complementary electrostatic features.

Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the ring, which can enhance certain types of interactions, like π-π stacking, with aromatic amino acid residues in a protein's active site. libretexts.org

Positional Isomerism : Moving the methylcarbamoyl group from the para-position (position 4) to the meta- (position 3) or ortho- (position 2) position would drastically alter the geometry of the molecule and its ability to bind to a specific target. Studies on benzoic acid derivatives often show that the relative positioning of functional groups is critical for activity. nih.gov

Linker Region Modifications

In the context of drug design, the connection between a pharmacophore and another molecular fragment is termed a linker. symeres.comresearchgate.net The methylcarbamoyl group can be considered a linker between the benzoate core and other potential interacting moieties. The nature of this linker—its length, flexibility, and polarity—is critical for optimal target engagement. nih.govnih.gov

Flexibility and Strain : The use of flexible linkers versus rigid linkers can have a substantial impact on binding affinity, even when the interacting fragments are optimally positioned. nih.gov For example, replacing a flexible amine linker with a rigid oxime linker can result in significant changes in the free energy of binding. nih.gov

Self-Immolative Linkers : In more complex drug delivery systems like antibody-drug conjugates (ADCs), linkers are designed to be stable in circulation but cleavable at the target site. nih.govresearchgate.net A common self-immolative group is the p-aminobenzyl carbamate (PABC), which undergoes cleavage to release the active drug. nih.gov While not directly Methyl 4-(methylcarbamoyl)benzoate, the principles of linker chemistry from these advanced systems can inform the design of its analogues. symeres.comresearchgate.net

Evaluation of Analogues in In Vitro Biological Assays

Once synthesized, the analogues of this compound are evaluated in various in vitro assays to determine their biological activity. These assays provide quantitative data, such as IC₅₀ values, which measure the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.

Enzyme Inhibition Studies (e.g., Glutathione (B108866) Reductase, Glutathione S-transferase)

Glutathione-related enzymes are vital for cellular detoxification and maintaining redox balance, making them important targets in drug discovery. nih.govscbt.com

Glutathione Reductase (GR) : This enzyme is responsible for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG). Inhibition of GR can lead to increased oxidative stress in cells. scbt.comnih.gov Notably, S-(N-methylcarbamoyl)glutathione (SMG), a conjugate closely related to the core structure of interest, has been shown to cause a time-dependent, irreversible inhibition of yeast glutathione reductase. nih.gov This inhibition occurs via carbamoylation of thiol groups in the enzyme's active site. nih.gov The study found that SMG had a greater affinity for the active site than a similar cysteine conjugate. nih.gov

Glutathione S-transferase (GST) : GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, aiding in their detoxification and excretion. nih.gov Overexpression of certain GST isoforms is linked to drug resistance in cancer. nih.gov Therefore, GST inhibitors are of significant interest. While direct inhibition data for this compound is not prominent, studies on related structures provide insight. For example, various compounds can inhibit GST isoforms like GSTP1-1, GSTA1-1, and GSTM1-1, and the inhibitory potency is often dependent on the specific substrate used in the assay. nih.gov RRR-alpha-tocopherol has been shown to inhibit all GST isoenzymes in a concentration-dependent manner. maastrichtuniversity.nl

Interactive Data Table: Inhibition of Glutathione-Related Enzymes by Various Compounds (Data is for related and illustrative compounds)

| Compound/Modulator | Target Enzyme | Substrate | IC₅₀ Value | Source(s) |

| O⁶-benzylguanine | GST A1, P1, M1 | CDNB | ~30 µM | nih.gov |

| Sulphasalazine | GST M1-1 | CDNB | 0.3 µM | nih.gov |

| Progesterone | GST P1-1 | Ethacrynic Acid | 1.4 µM | nih.gov |

| Oncomodulin | Glutathione Reductase | GSSG | ~5 µM | nih.gov |

| RRR-alpha-tocopherol | Purified GST P1-1 | CDNB | Not specified | maastrichtuniversity.nl |

Protein Kinase Inhibition Research

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. mdpi.comscirp.org Consequently, kinase inhibitors are a major class of therapeutic agents. scirp.orgnih.gov The N-phenylbenzamide scaffold, which is structurally related to the N-methylbenzamide core of the target compound, is a known pharmacophore for kinase inhibition. scirp.orgnih.govresearchgate.net

SAR studies on N-phenylbenzamide derivatives have yielded potent inhibitors for various tyrosine kinases. mdpi.com For example, introducing a trifluoromethylbenzene ring into the N-phenylbenzamide scaffold resulted in analogues with high potency against the Epidermal Growth Factor Receptor (EGFR). mdpi.com The modification of substituents on the benzamide (B126) portion is a key strategy to achieve selectivity and potency. In one study, a 5-cyano substituent on a benzimidazole (B57391) scaffold coupled to an acyl moiety led to a potent CK1δ inhibitor with a nanomolar IC₅₀ value. mdpi.com Conversely, N-methylation of a benzimidazole nitrogen significantly reduced activity, highlighting the sensitivity of kinase binding to subtle structural changes. mdpi.com

Interactive Data Table: Protein Kinase Inhibition by Related Benzamide Derivatives (Data is for related N-phenylbenzamide and other benzamide analogues)

| Compound ID | Target Kinase(s) | Inhibition / IC₅₀ | Source(s) |

| Analogue 11 | EGFR | 91% inhibition @ 10 nM | mdpi.com |

| Analogue 13 | EGFR | 92% inhibition @ 10 nM | mdpi.com |

| Analogue 18 | PDGFRα | 67% inhibition @ 10 nM | mdpi.com |

| Analogue 20 | PDGFRα | 77% inhibition @ 10 nM | mdpi.com |

| Compound 23 | CK1δ | IC₅₀ = 98.6 nM | mdpi.com |

| Compound 24 | CK1δ | IC₅₀ = 2.53 µM | mdpi.com |

| Compound 31 | CK1δ | IC₅₀ = 1.54 µM | mdpi.com |

| Compound 32 (N-methyl) | CK1δ | IC₅₀ = 20.1 µM | mdpi.com |

This body of research on related structures provides a strong rationale for investigating this compound and its analogues as potential modulators of these important enzyme families.

Receptor Binding Assays for Target Identification

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays are crucial in the early stages of drug discovery to identify the biological targets of a compound and to understand its mechanism of action. While specific receptor binding data for this compound is not extensively documented in publicly available research, studies on structurally related N-acyl- and N-aroyl-substituted amino acid analogs provide insights into potential targets.

For instance, research on N-benzoyl-amino acid derivatives has shown varying affinities for different receptors, including G-protein coupled receptors (GPCRs) and ion channels. The interaction of these compounds with their targets is often governed by the nature of the substituents on the benzoyl ring and the properties of the amino acid moiety. It is plausible that this compound, with its methylcarbamoyl group, could engage in hydrogen bonding and other interactions within the binding pockets of various receptors.

In the absence of direct binding data, computational methods such as molecular docking are often employed to predict the binding affinity and mode of interaction of a compound with a panel of known receptor structures. Such in silico screening can help to prioritize potential biological targets for subsequent experimental validation through binding assays. For structurally similar compounds, such as certain N-methylbenzamides, binding has been observed at dopamine (B1211576) and serotonin (B10506) receptors, suggesting a potential area of investigation for this compound. nih.gov

A common approach involves competitive binding assays where the test compound's ability to displace a known radiolabeled or fluorescently tagged ligand from its receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated to represent the compound's affinity for the receptor.

| Assay Type | Principle | Key Parameter | Application in SAR |

| Competitive Binding Assay | Measures the ability of a test compound to displace a labeled ligand from a receptor. | IC50 / Ki | Determining the affinity of analogs for a specific target. |

| Saturation Binding Assay | Determines the total number of receptors in a sample (Bmax) and the dissociation constant (Kd) of a labeled ligand. | Kd, Bmax | Characterizing the receptor population and the affinity of the primary ligand. |

| Kinetic Binding Assay | Measures the association (kon) and dissociation (koff) rate constants of a ligand-receptor interaction. | kon, koff | Understanding the dynamics of the binding event. |

This table provides an overview of common receptor binding assays that could be applied to study this compound and its analogs.

Correlation of Structural Features with Biological Response

The biological activity of a molecule is intricately linked to its three-dimensional structure and physicochemical properties. Modifications to the chemical scaffold can lead to significant changes in potency, selectivity, and metabolic stability.

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogs can have a profound impact on their biological activity. Stereoisomers, or enantiomers, of a chiral compound can exhibit different affinities for their biological targets, which are themselves chiral entities composed of L-amino acids.

For example, in studies of related compounds where a chiral center is introduced, it is common to observe that one enantiomer is significantly more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups that allows for a more favorable interaction with the binding site of the target protein. The "eutomer" refers to the more potent enantiomer, while the "distomer" is the less active one. The ratio of their activities is known as the eudismic ratio.

Although no specific studies on chiral derivatives of this compound are readily available, research in analogous series of compounds consistently demonstrates the critical role of stereochemistry in determining biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. spu.edu.syijnrd.orgsrmist.edu.in The key parameters in these studies are typically hydrophobic, electronic, and steric in nature.

Hydrophobic Parameters: The hydrophobicity of a molecule, often expressed as the logarithm of the partition coefficient (logP) or the hydrophobic substituent constant (π), plays a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. For a series of analogs of this compound, modifying the substituents on the aromatic ring or the N-methyl group would alter their hydrophobicity, which could in turn affect their biological activity. A parabolic relationship between hydrophobicity and activity is often observed, where an optimal hydrophobicity exists for maximal effect.

Electronic Parameters: The electronic properties of a molecule, described by parameters such as the Hammett constant (σ), influence its ability to participate in electrostatic interactions, hydrogen bonding, and other polar interactions with a biological target. The electron-donating or electron-withdrawing nature of substituents on the benzene ring of this compound would alter the electron density of the carbonyl groups and the amide linkage, potentially affecting binding affinity.

Steric Parameters: The size and shape of a molecule, quantified by steric parameters like Taft's steric parameter (Es) and molar refractivity (MR), are critical for achieving a complementary fit with the binding site of a receptor. nih.gov Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes. For this compound analogs, the size of the substituent at various positions would be a key determinant of their biological activity.

| Parameter Type | Example Parameter | Influence on Biological Activity |

| Hydrophobic | logP, π | Membrane permeability, interaction with hydrophobic pockets. |

| Electronic | Hammett constant (σ) | Electrostatic interactions, hydrogen bonding capacity. |

| Steric | Taft's Es, Molar Refractivity (MR) | Complementarity with receptor binding site, potential for steric hindrance. |

This table summarizes the key physicochemical parameters and their general influence on the biological activity of drug molecules.

Applications As Research Tools and Building Blocks

Methyl 4-(methylcarbamoyl)benzoate as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is a subject of ongoing research. While direct and extensive examples of its application in certain complex syntheses are not widely documented, its structural motifs are present in various precursors and related compounds, suggesting its potential in several key areas of synthetic chemistry.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems often relies on the strategic use of functionalized building blocks. While specific examples detailing the use of this compound as a direct precursor for complex heterocycles are not extensively reported in publicly available literature, the presence of the carbamoyl (B1232498) moiety suggests its potential utility. For instance, thiocarbamoyl derivatives, which share functional similarities, are known to be valuable synthons in the synthesis of various heterocycles such as thiazoles and thiophenes. researchgate.net The nitrogen and carbonyl functionalities within the methylcarbamoyl group of this compound could theoretically participate in cyclization reactions to form a variety of heterocyclic rings.

Macrocycles, large cyclic molecules, are of significant interest due to their unique conformational properties and applications in areas such as drug discovery and host-guest chemistry. The synthesis of these complex structures often involves the stepwise assembly of smaller, functionalized building blocks. While direct evidence of this compound's use in macrocycle synthesis is limited, related strategies highlight the potential. For example, the parallel synthesis of peptide-like macrocycles has been achieved using building blocks containing dicarboxylic acids, which can be conceptually related to the structure of our subject compound after hydrolysis of the ester group. researchgate.net The defined geometry and reactive sites of this compound could make it a candidate for inclusion in the design and synthesis of novel macrocyclic architectures.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organometallic reagent and an organic halide or triflate, catalyzed by a transition metal complex. The application of various organoboron reagents in palladium-catalyzed cross-coupling reactions is well-established. nih.gov While there are no specific reports found detailing this compound as a direct reagent in such reactions, its aryl halide or triflate derivatives could potentially participate as coupling partners. Furthermore, the development of new cross-coupling methodologies is an active area of research, and the functional groups present in this compound could be exploited in novel catalytic systems. psu.edursc.org

Role in Materials Science Research

The properties of this compound also lend themselves to exploration in the field of materials science, where the design of new materials with specific functionalities is a primary goal.

Polymers are ubiquitous in modern life, and the development of advanced polymeric materials with tailored properties is a continuous endeavor. The bifunctionality of this compound suggests its potential as a monomer or a precursor to monomers for polymerization reactions. For instance, the ester and amide functionalities could be involved in step-growth polymerization processes to form polyesters or polyamides. While specific polymers derived directly from this compound are not prominently featured in the literature, the general principles of polymer chemistry support this potential application.

Functional coatings are designed to impart specific properties to a surface, such as corrosion resistance, hydrophobicity, or biocompatibility. The chemical structure of this compound, with its aromatic ring and polar functional groups, suggests it could be investigated as a modifier in coating formulations. For example, a related compound, Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate, has been studied for its potential to inhibit aluminum corrosion. This indicates that benzoate (B1203000) derivatives can play a role in surface protection. The incorporation of this compound into a coating formulation could potentially influence adhesion, surface energy, and other critical properties.

Applications in Corrosion Inhibition Research

Organic compounds are frequently used as corrosion inhibitors for metals and alloys. mdpi.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive environment. mdpi.comnih.gov Compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are particularly effective. rsc.orgijcsi.pro The amide group (-CONH-) and the benzene (B151609) ring in this compound suggest its potential as a corrosion inhibitor.

The primary mechanism of corrosion inhibition by organic molecules is adsorption onto the metal surface. scispace.com This can occur through physical adsorption (physisorption), involving electrostatic interactions and van der Waals forces, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor and the metal. nih.gov

Studies on similar amide-containing compounds have shown that they adsorb on metal surfaces and that the efficiency of inhibition often increases with the concentration of the inhibitor. chalcogen.roresearch-nexus.net The mode of adsorption for many organic inhibitors, including amide-based ones, has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. chalcogen.roresearch-nexus.netelectrochemsci.org

The effectiveness of a corrosion inhibitor is typically evaluated in specific corrosive environments, such as acidic, neutral, or alkaline solutions. For instance, amide compounds have been studied as corrosion inhibitors for carbon steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). rsc.orgresearch-nexus.netwisdomlib.org

The inhibition efficiency (IE) is a key parameter used to quantify the performance of a corrosion inhibitor. It is often determined using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as non-electrochemical methods like weight loss measurements.

Research on various amide-containing compounds has demonstrated significant inhibition efficiencies. For example, some newly synthesized amide compounds with naphthalene (B1677914) or benzene moieties have shown inhibition efficiencies of up to 80% for mild steel in 1.0 M H₂SO₄. rsc.org The efficiency of these inhibitors is influenced by factors such as their molecular structure, concentration, and the temperature of the environment. chalcogen.rowisdomlib.org

Table 1: Examples of Inhibition Efficiencies for Amide and Benzoate Derivatives

Interactive table

| Compound Class | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Amide-containing naphthalene derivatives | Mild Steel | 1.0 M H₂SO₄ | Up to 80 | rsc.org |

| Benzimidazole (B57391) derivatives | Carbon Steel | 1.0 M HCl | Up to 95.4 | nih.govrsc.org |

| Thioacetamide | Mild Steel | 0.1N H₂SO₄ | 88.73 | wisdomlib.org |

Note: This table presents data for classes of compounds structurally related to this compound to illustrate the potential for corrosion inhibition. Specific data for this compound is not available.

Theoretical chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding the interaction between corrosion inhibitors and metal surfaces at a molecular level. ijcsi.proresearchgate.netrsc.org DFT calculations can provide insights into the electronic properties of inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy and lower LUMO energy (a smaller energy gap, ΔE) generally correlate with higher reactivity and better inhibition efficiency. rsc.orgacs.orgnih.gov These calculations help in elucidating the adsorption mechanism, predicting the most stable adsorption configurations, and understanding the nature of the chemical bonds formed between the inhibitor and the metal surface. acs.orgnih.govnih.gov

For example, DFT studies on benzimidazole derivatives have been used to correlate their molecular structure with their inhibition performance. nih.gov Similarly, theoretical calculations on benzoate derivatives have helped to visualize their likely adsorption configuration on an iron surface. nih.gov While specific DFT studies on this compound as a corrosion inhibitor are not prevalent, the methodologies applied to similar molecules could be readily adapted to predict its potential efficacy.

Table 2: Key Parameters from DFT Studies in Corrosion Inhibition Research

Interactive table

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ability of a molecule to donate electrons. Higher values often indicate better inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of a molecule to accept electrons. Lower values are generally favorable for inhibition. |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. rsc.org |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |

Use as a Model Compound in Mechanistic Organic Chemistry Studies

There is currently no specific information available from the search results regarding the use of this compound as a model compound in mechanistic organic chemistry studies.

Compound Index

Conclusion

Summary of Key Research Advances

Research into Methyl 4-(methylcarbamoyl)benzoate and its related benzoate (B1203000) derivatives has primarily centered on their synthesis and potential as intermediates in various fields, most notably medicinal chemistry and materials science. While direct research on this compound itself is not extensive, the broader family of methyl benzoate derivatives has seen significant advancements.

Key research highlights include:

Synthetic Methodologies: Efficient methods for the synthesis of methyl benzoate compounds have been developed, including Fischer esterification using various acid catalysts like sulfuric acid and, more recently, environmentally friendlier solid acid catalysts such as titanium zirconium solid acids. mdpi.comuomustansiriyah.edu.iq These advancements aim to improve yield, reduce reaction times, and minimize environmental impact by allowing for catalyst recovery and reducing wastewater production. mdpi.com

Medicinal Chemistry Intermediates: Benzoate derivatives are crucial building blocks in the synthesis of complex pharmaceutical agents. ontosight.aigoogle.com For instance, derivatives of 4-(aminomethyl)benzoic acid are key intermediates for certain active pharmaceutical ingredients. google.com Research has demonstrated that various methyl benzoate analogs exhibit a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Biological Activity of Related Compounds: Studies on related benzoate structures have shown promising results. For example, certain methyl benzoate derivatives have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is a target in cancer therapy. nih.gov Others have been explored for their potential as BCL-2 inhibitors in colorectal cancer and as dual EGFR/HER2 inhibitors. nih.govmdpi.com

Agrochemical Potential: The parent compound, methyl benzoate, has been identified as a promising and environmentally safe insecticide with multiple modes of action, including as a fumigant and contact toxicant against various agricultural pests. mdpi.com

Identification of Remaining Knowledge Gaps

Despite the progress in the synthesis and application of benzoate derivatives, significant knowledge gaps remain, particularly concerning this compound itself.

Limited Intrinsic Activity Data: There is a notable lack of research into the inherent biological or material properties of this compound. Most studies utilize it as a stepping stone to other molecules, leaving its own potential unexplored. sigmaaldrich.com

Incomplete Physicochemical Characterization: While basic properties are known, a comprehensive characterization of its physicochemical properties, such as solubility in a wider range of solvents and detailed stability profiles under various conditions, is not readily available in the public domain. ontosight.ai

Mechanism of Action: For related benzoate compounds that have shown biological activity, the precise molecular mechanisms of action are often not fully elucidated. nih.gov For instance, while some studies suggest interactions with specific enzymes, the complete signaling pathways involved are often unknown. mdpi.com

Structure-Activity Relationship (SAR): A systematic exploration of the structure-activity relationship for the methylcarbamoyl group at the para position of the benzoate ring is lacking. It is unclear how this specific functional group influences the biological activity or material properties compared to other substituents.

Outlook for Future Academic Research Directions on this compound and Related Compounds

Future research should aim to fill the identified knowledge gaps and expand the utility of this compound and its analogs.

Screening for Bioactivity: A primary focus should be on the systematic screening of this compound for a wide range of biological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and insecticidal properties, drawing parallels from research on related benzoate compounds. nih.govmdpi.com

Advanced Synthetic Applications: Future synthetic work could explore the use of this compound as a monomer in polymerization reactions to create novel materials with unique properties. Its structure could be incorporated into polymers to study the impact on thermal stability, mechanical strength, and other material characteristics.

Computational and In Silico Studies: Molecular docking and other computational methods could be employed to predict potential biological targets for this compound. nih.gov This in silico approach can guide experimental work and prioritize research efforts, saving time and resources.

Development of Novel Derivatives: Future research should also involve the synthesis of novel derivatives of this compound. ontosight.ai By systematically modifying the methylcarbamoyl group or other parts of the molecule, researchers can explore the structure-activity relationships and potentially enhance its biological efficacy or material properties. ontosight.ai For example, creating a library of related compounds could lead to the discovery of potent and selective inhibitors for therapeutic targets. nih.gov

Interactive Data Table: Applications of Related Benzoate Compounds

| Compound Class | Research Area | Investigated Application/Activity |

| Methyl benzoate derivatives | Medicinal Chemistry | Inhibition of pentose phosphate pathway for cancer therapy. nih.gov |

| Eugenyl benzoate derivatives | Medicinal Chemistry | BCL-2 inhibitors for colorectal cancer. nih.gov |

| Purine-hydrazone scaffolds | Medicinal Chemistry | Dual EGFR/HER2 inhibitors for cancer treatment. mdpi.com |

| Methyl benzoate | Agrochemicals | Environmentally safe insecticide and fumigant. mdpi.com |

| 4-(aminomethyl)benzoate esters | Pharmaceutical Synthesis | Intermediates for active pharmaceutical ingredients. google.com |

Q & A

Q. Critical Factors :

- Temperature Control : Excess heat can lead to side reactions (e.g., hydrolysis of the ester group).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to prevent hydrolysis .

How can spectroscopic and crystallographic methods characterize this compound and verify its structure?

Q. Basic Research Focus

- NMR Spectroscopy :

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, critical for confirming the planar orientation of the carbamoyl group and ester linkage .

Q. Advanced Application :

- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=O carbamate) differentiate between similar derivatives .

What strategies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Focus

Discrepancies often arise from variations in assay conditions or structural modifications. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing the methyl group in the carbamate with bulkier alkyl chains) to isolate bioactive moieties .

- Dose-Response Analysis : Testing compounds across a concentration gradient (e.g., 0.1–100 μM) to identify non-linear effects or off-target interactions .

- Comparative Metabolomics : Profiling metabolites in treated vs. control cells to distinguish direct targets from secondary effects .

Example : Derivatives with electron-withdrawing groups on the benzene ring show enhanced enzyme inhibition but reduced cellular uptake due to lowered lipophilicity .